2-Hydroxymethylcyclohexanol
Overview
Description
The compound of interest, 2-Hydroxymethylcyclohexanol, is a chemical that features in various synthetic pathways and has potential applications in different fields of chemistry. It is a structural motif present in several complex molecules and can be used as an intermediate in the synthesis of various compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, was achieved through a two-step enzymatic asymmetric reduction, starting from a readily available dione . Another study reported the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using urea catalysis under ultrasound, highlighting a high-yield and environmentally friendly approach . Additionally, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, pseudo-sugars, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxymethylcyclohexanol has been confirmed using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was characterized by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography, with computational studies corroborating the experimental data . The stereochemistry of perhydro-4,1-benzoxazepin-2-ones, synthesized from cis- and trans-2-Hydroxymethylcyclohexanol, was elucidated using NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-Hydroxymethylcyclohexanol has been investigated. For instance, the oxidation of β-cyclocitral followed by hydrolysis yielded 2-Hydroxy-2,6,6-trimethylcyclohexanone . The cyclohexane-1,2-dione hydrolase enzyme was shown to cleave a cyclic aliphatic compound, cyclohexane-1,2-dione, to form an aliphatic intermediate, demonstrating the potential for bio-catalytic reactions involving hydroxylated cyclohexane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-Hydroxymethylcyclohexanol have been studied to some extent. For example, the thermodynamic properties of 2-methoxycyclohexanol were examined, including its specific heat capacity and standard enthalpy change of combustion . Amphiphilic liquid crystals synthesized from trans-4-alkyl-trans-2-hydroxymethylcyclohexanols exhibited liquid crystalline behavior in the presence of water, indicating the importance of hydroxyl groups in determining physical properties .
Scientific Research Applications
Synthesis of Stereoisomeric Compounds
2-Hydroxymethylcyclohexanol has been utilized in the synthesis of stereoisomeric compounds. Bernáth, Fulop, and Sohár (1987) demonstrated its use in the cyclization with ethyl chloroacetate or ethyl 2-chloropropionate to synthesize stereoisomeric perhydro-4,1-benzoxazepin-2-ones. The configurations and predominant conformation of these compounds were confirmed through NMR spectroscopy (Bernáth, Fulop, & Sohár, 1987).
Liquid Crystal Synthesis
In a study by Tschierske and Zaschke (1988), a selective synthesis method for trans-4-alkyl-trans-2-hydroxymethylcyclohexanols was developed, showcasing its application in forming compounds that exhibit liquid crystalline behavior in the presence of water (Tschierske & Zaschke, 1988).
Preparation of Polyesters and Polyurethanes
Diakoumakos and Mikroyannidis (1994) described the use of a derivative of 2-hydroxymethylcyclohexanol in synthesizing a novel class of polyesters, polyurethanes, and epoxy resins. The study highlighted the improved solubility and thermal stability of these polymers due to the introduction of dicyanomethylene groups in the polymer backbone (Diakoumakos & Mikroyannidis, 1994).
pH-Triggered Conformational Switching
Samoshin et al. (2004) demonstrated the use of trans-2-aminocyclohexanols, derived from 2-hydroxymethylcyclohexanol, for pH-induced conformational switching in crown ethers and podands. Protonation of these compounds leads to significant conformational changes due to intramolecular hydrogen bonding (Samoshin et al., 2004).
Synthesis of α-Hydroxy Ketones
Negi et al. (1993) used 2-hydroxymethylcyclohexanol in the preparation of both enantiomers of an α-hydroxy ketone, a key intermediate for synthesizing bioactive metabolites. They utilized biocatalytic reduction and chemical oxidation, achieving high yields and enantiomeric excess (Negi et al., 1993).
Catalytic Hydrogenation Studies
Chen, Huang, and Chen (1975) investigated the catalytic hydrogenation of 2-hydroxycyclohexanone, closely related to 2-hydroxymethylcyclohexanol, exploring the selectivity of different catalysts in producing cis- and trans-cyclohexane-1,2-diol. Their study provided insights into the hydrogenation selectivity of various catalysts (Chen, Huang, & Chen, 1975).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMJHMSUDKMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409172 | |
Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethylcyclohexanol | |
CAS RN |
27583-43-3 | |
Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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